1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol

Chiral building block Stereospecific synthesis Enantiopure pharmaceutical intermediate

Procure this 1,4-benzodioxane-derived chiral alcohol as a key intermediate for synthesizing 2,2-disubstituted benzodioxins and stereospecific beta-blocker candidates. Its defined stereochemistry (available as (1S) or (1R) enantiomer) is critical for achieving reproducible biological results and accessing specific nucleophilic substitution pathways. Ensure regioisomeric identity to avoid synthetic failure.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13468867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C1COC2=CC=CC=C2O1)O
InChIInChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3
InChIKeyBWBUOEGIFALLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol: Chemical Identity and Procurement Baseline


1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is a chiral secondary alcohol belonging to the 1,4-benzodioxane class, with molecular formula C10H12O3 and molecular weight 180.20 g/mol . This compound exists as a racemic mixture or as individual stereoisomers including the (1S)- and (1R)-enantiomers . The core 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in ligands for adrenergic receptors, 5-HT receptors, calcium channels, and various enzymes [1]. The target compound serves primarily as a synthetic intermediate and building block for more complex pharmacologically active molecules, rather than as a final drug substance itself [2].

Why 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol Cannot Be Casually Substituted with Generic Benzodioxane Analogs


The benzodioxane scaffold exhibits profound substitution-position and stereochemistry-dependent pharmacological divergence. While the 1,4-benzodioxin ring system is conserved across numerous analogs, the location of the ethanol substituent (position 2 versus position 6) and the stereochemical configuration at the hydroxyl-bearing carbon critically alter downstream synthetic accessibility and biological target engagement [1]. For instance, 2-substituted benzodioxanes serve as key intermediates for 2,2-disubstituted derivatives and chiral aminoalcohols via nucleophilic substitution pathways that are geometrically inaccessible to 6-substituted isomers [2]. Furthermore, the specific stereoisomer (1S vs 1R) may yield differential binding affinities when incorporated into final pharmacophores, as demonstrated across multiple benzodioxane-based therapeutic programs [3]. Simple substitution with any benzodioxin-ethanol derivative without confirming regioisomeric identity and stereochemical purity risks synthetic failure and irreproducible biological results.

Quantitative Differential Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol Procurement Decisions


Stereochemical Identity: Enantiomeric Purity Distinguishes (1S)-Isomer from Racemic or (1R)-Analog

The (1S)-stereoisomer of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol (CAS 1372912-64-5) is commercially distinguishable from the racemic mixture and the (1R)-enantiomer . While the racemate (CAS not specified) and (1R)-isomer are also available, the (1S)-isomer represents a defined stereochemical entity essential for stereospecific synthetic applications . This differentiation is critical because stereochemistry at the 2-position of the benzodioxane ring influences both the geometry of subsequent nucleophilic substitution reactions and the ultimate pharmacological activity of derived molecules, as documented in patents claiming stereospecific benzodioxane-based antihypertensive agents [1].

Chiral building block Stereospecific synthesis Enantiopure pharmaceutical intermediate

Regioisomeric Position Dictates Synthetic Utility: 2-Substituted vs 6-Substituted Benzodioxane Derivatives

The target compound bears the ethanol substituent at the 2-position of the 1,4-benzodioxin ring. In contrast, regioisomeric analogs such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol (CAS 7338-03-6) and 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol (CAS 62590-71-0) possess substitution at the 6-position or an extended ethanol chain, respectively . The 2-position substitution is synthetically privileged: it enables Lewis acid BF3·Et2O-mediated nucleophilic substitution to generate 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins, a transformation documented in the primary literature as a convenient route to relatively rare benzodioxin scaffolds [1]. The 6-substituted isomer cannot undergo this same transformation due to the absence of the reactive benzylic alcohol moiety at the heterocyclic 2-position.

Synthetic intermediate Regioselective functionalization Nucleophilic substitution

Binding Profile Divergence: Weak 17β-HSD1 Inhibition Distinguishes from Potent Muscarinic Ligands in the Benzodioxane Class

A structurally related benzodioxane derivative (CHEMBL1915935, BDBM50358115) was evaluated for inhibition of human placental 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). The compound exhibited an IC50 >100,000 nM (>100 μM), indicating negligible inhibition of this enzyme [1]. In contrast, other benzodioxane-containing compounds in the ChEMBL/BindingDB corpus demonstrate potent activity at muscarinic acetylcholine receptors, with a representative compound (CHEMBL167015, BDBM50212581) showing IC50 = 111 nM for inhibition of [3H]cis-methyldioxolane binding to rat neocortical agonist sites [2]. This 900-fold difference in apparent potency across targets highlights that subtle structural variations within the benzodioxane class yield vastly different biological fingerprints.

17β-HSD1 inhibition Enzyme selectivity BindingDB

Scaffold Privilege Context: Benzodioxane Core Supports Diverse Pharmacological Activities Requiring Precise Analog Selection

The 1,4-benzodioxin scaffold appears across multiple pharmacologically validated compound classes with quantitative activity profiles. 2-Benzodioxinylaminoethanol derivatives were reported as beta-adrenergic blocking agents, with three compounds exhibiting greater potency than practolol and propranolol in guinea pig atrial preparations, and the most active analog reducing blood pressure by 41% at 2.5 mg/kg i.v. in spontaneously hypertensive rats [1]. Separately, 1,4-benzodioxin homologues were prepared and tested as calcium antagonists, showing moderate anticalcium activity [2]. Furthermore, the natural stilbenolignan aiphanol, which contains a 2,3-dihydro-1,4-benzodioxin-2-ylmethanol core, exhibits potent COX-1 and COX-2 inhibitory efficacy [3]. This breadth of validated activity across distinct therapeutic mechanisms underscores that the benzodioxane scaffold is a privileged template; the specific substitution pattern—including the position, length, and stereochemistry of the ethanol appendage—determines which of these activities is realized.

Beta-adrenergic antagonist Calcium antagonist COX inhibition

Validated Research and Industrial Applications for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol


Synthesis of 2,2-Disubstituted-2,3-dihydro-1,4-benzodioxin Derivatives

This compound serves as a key intermediate for the synthesis of relatively rare 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins. The synthetic approach employs Lewis acid BF3·Et2O-mediated nucleophilic substitution at the 2-position benzylic alcohol, a transformation documented in Tetrahedron [1]. Researchers requiring access to this sterically congested benzodioxin subclass should procure the 2-substituted alcohol specifically, as 6-substituted regioisomers cannot undergo this transformation.

Chiral Building Block for Stereospecific Beta-Adrenergic Ligand Synthesis

Given the established beta-adrenergic blocking activity of 2-benzodioxinylaminoethanol derivatives [2], the (1S)- or (1R)-enantiomers of this compound are appropriate starting materials for stereospecific synthesis of novel beta-blocker candidates. The stereochemistry at the 2-position alcohol is retained through subsequent amination steps and influences the ultimate pharmacological profile, as demonstrated in patents claiming stereospecific antihypertensive benzodioxane agents [3].

Intermediate for Calcium Antagonist Homologues

1,4-Benzodioxin homologues with substitution at the 2-position have been prepared and evaluated as calcium antagonists [4]. The target compound provides the functionalized 2-position handle necessary for constructing aminodiol intermediates analogous to those reported to exhibit moderate anticalcium activity. This application is distinct from the beta-blocker pathway, demonstrating the scaffold's versatility.

Structure-Activity Relationship (SAR) Probe for Benzodioxane Pharmacophore Mapping

The compound's weak activity at 17β-HSD1 (IC50 >100 μM) [5] contrasts sharply with the potent muscarinic activity (IC50 = 111 nM) of other benzodioxane derivatives [6]. This ~900-fold potency differential across targets makes the compound a valuable negative control or selectivity probe in benzodioxane-focused medicinal chemistry campaigns. Researchers investigating target engagement of benzodioxane-containing libraries should include this specific analog to establish baseline selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.